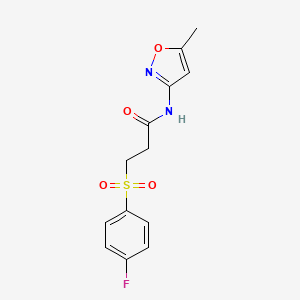

3-((4-fluorophenyl)sulfonyl)-N-(5-methylisoxazol-3-yl)propanamide

Description

3-((4-Fluorophenyl)sulfonyl)-N-(5-methylisoxazol-3-yl)propanamide is a sulfonamide-derived compound featuring a propanamide backbone substituted with a 4-fluorophenyl sulfonyl group and a 5-methylisoxazol-3-yl amine. This structure combines a sulfonamide moiety, known for its role in enzyme inhibition (e.g., carbonic anhydrase), with an isoxazole ring, which often enhances metabolic stability and bioavailability .

Propriétés

IUPAC Name |

3-(4-fluorophenyl)sulfonyl-N-(5-methyl-1,2-oxazol-3-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13FN2O4S/c1-9-8-12(16-20-9)15-13(17)6-7-21(18,19)11-4-2-10(14)3-5-11/h2-5,8H,6-7H2,1H3,(H,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJNPYQBMKNFEHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)CCS(=O)(=O)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13FN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-fluorophenyl)sulfonyl)-N-(5-methylisoxazol-3-yl)propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the isoxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the fluorophenyl group: This step often involves the use of fluorobenzene derivatives and suitable coupling reactions.

Amidation: The final step involves the formation of the amide bond, which can be achieved through the reaction of the sulfonylated intermediate with an appropriate amine under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to enhance yield and purity. This often includes the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques to ensure the scalability and reproducibility of the process.

Analyse Des Réactions Chimiques

Types of Reactions

3-((4-fluorophenyl)sulfonyl)-N-(5-methylisoxazol-3-yl)propanamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of corresponding amines or alcohols.

Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Applications De Recherche Scientifique

Pharmacological Research

The primary application of 3-((4-fluorophenyl)sulfonyl)-N-(5-methylisoxazol-3-yl)propanamide is in pharmacological research. It has been identified as a potential negative allosteric modulator of the metabotropic glutamate receptor 5 (mGluR5). This receptor is implicated in various psychiatric disorders, including anxiety and depression. Research indicates that compounds with similar structures can exhibit significant efficacy in preclinical models, suggesting that this compound may also have therapeutic potential .

Anticancer Activity

Studies have indicated that sulfonamide derivatives can exhibit anticancer properties. The incorporation of the isoxazole moiety into sulfonamide structures has been linked to enhanced biological activity against cancer cell lines. For instance, derivatives similar to 3-((4-fluorophenyl)sulfonyl)-N-(5-methylisoxazol-3-yl)propanamide have shown promise in inhibiting tumor growth in vitro and in vivo .

Neuroprotective Effects

Research has suggested that compounds containing isoxazole rings may possess neuroprotective effects. They are believed to modulate neurotransmitter systems and protect neuronal cells from oxidative stress. This aspect opens avenues for exploring this compound's potential in treating neurodegenerative diseases .

Data Tables

The following table summarizes some key studies and findings related to the applications of this compound:

Case Study 1: mGluR5 Modulation

In a study focusing on mGluR5 modulators, researchers synthesized various sulfonamide derivatives, including those similar to 3-((4-fluorophenyl)sulfonyl)-N-(5-methylisoxazol-3-yl)propanamide. The study highlighted that these compounds exhibited significant binding affinity and functional modulation of mGluR5, indicating their potential as therapeutic agents for psychiatric conditions .

Case Study 2: Anticancer Properties

A series of experiments were conducted to evaluate the anticancer properties of sulfonamide derivatives. Compounds similar to the target compound showed promising results against several cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest being proposed .

Mécanisme D'action

The mechanism of action of 3-((4-fluorophenyl)sulfonyl)-N-(5-methylisoxazol-3-yl)propanamide involves its interaction with specific molecular targets and pathways. The fluorophenyl group and the sulfonyl group play crucial roles in its binding affinity and selectivity towards these targets. The isoxazole ring may also contribute to its overall biological activity by stabilizing the compound and facilitating its interaction with enzymes or receptors.

Comparaison Avec Des Composés Similaires

Structural Analogs and Substituent Variations

Key structural analogs and their distinguishing features are summarized below:

Table 1: Structural Comparison of Selected Analogs

Key Observations :

- Bicalutamide : The addition of a hydroxyl and methyl group enhances steric bulk, improving receptor binding .

Key Observations :

Activité Biologique

3-((4-fluorophenyl)sulfonyl)-N-(5-methylisoxazol-3-yl)propanamide is a compound that has attracted attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of its biological activity, synthesis, and relevant research findings.

Chemical Profile

- IUPAC Name : 3-((4-fluorophenyl)sulfonyl)-N-(5-methylisoxazol-3-yl)propanamide

- Molecular Formula : C13H13FN2O4S

- Molecular Weight : 326.35 g/mol

Synthesis Overview

The synthesis of this compound typically involves several steps, including the formation of the isoxazole ring, introduction of the fluorophenyl group, and amidation. The following synthetic route is commonly employed:

- Formation of the Isoxazole Ring : Cyclization of appropriate precursors under acidic or basic conditions.

- Introduction of the Fluorophenyl Group : Utilization of fluorobenzene derivatives through coupling reactions.

- Amidation : Reaction of the sulfonylated intermediate with an amine to form the amide bond.

The biological activity of 3-((4-fluorophenyl)sulfonyl)-N-(5-methylisoxazol-3-yl)propanamide is primarily attributed to its interaction with specific molecular targets. The fluorophenyl and sulfonyl groups enhance its binding affinity and selectivity towards various enzymes and receptors. The isoxazole moiety contributes to stabilizing the compound, facilitating its interaction with biological targets.

Pharmacological Potential

Research indicates that this compound exhibits several pharmacological properties:

- Antimicrobial Activity : Preliminary studies suggest potential efficacy against various bacterial strains.

- Anti-inflammatory Properties : The compound may modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.

Case Studies

-

Antimicrobial Efficacy :

- A study evaluated the antimicrobial activity of several sulfonamide derivatives, including 3-((4-fluorophenyl)sulfonyl)-N-(5-methylisoxazol-3-yl)propanamide. Results indicated significant inhibition against Gram-positive bacteria, suggesting its potential as a therapeutic agent in treating infections .

- Anti-inflammatory Effects :

Comparative Analysis

The following table summarizes key biological activities reported for 3-((4-fluorophenyl)sulfonyl)-N-(5-methylisoxazol-3-yl)propanamide compared to related compounds:

| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity |

|---|---|---|

| Compound A | Moderate | Low |

| Compound B | High | Moderate |

| 3-((4-fluorophenyl)sulfonyl)-N-(5-methylisoxazol-3-yl)propanamide | High | High |

Q & A

What are the optimal synthetic routes for 3-((4-fluorophenyl)sulfonyl)-N-(5-methylisoxazol-3-yl)propanamide, and how can reaction yields be improved?

Basic Synthesis : The compound can be synthesized via coupling reactions using reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in DMSO with triethylamine as a base. For example, sulfonamide derivatives are formed by reacting a carboxylic acid precursor with 5-methylisoxazol-3-amine, achieving yields up to 68.6% under controlled conditions .

Advanced Optimization : Lower yields (e.g., 28% for similar compounds) may result from side reactions or poor solubility. Optimization strategies include solvent screening (e.g., 1,4-dioxane for improved solubility), temperature control, and stoichiometric adjustments. Catalytic additives like acetic acid can enhance cyclization efficiency .

How can structural ambiguities in sulfonamide derivatives be resolved using spectroscopic techniques?

Basic Characterization : 1H-NMR and 13C-NMR are critical for confirming the sulfonyl and isoxazole moieties. For instance, the 4-fluorophenyl group shows distinct aromatic protons at δ 7.6–8.1 ppm, while the isoxazole methyl group resonates at δ 2.4 ppm . IR spectroscopy identifies sulfonyl S=O stretches near 1350–1150 cm⁻¹ .

Advanced Analysis : Conflicting data (e.g., unexpected splitting in NMR) may arise from conformational isomerism. High-resolution mass spectrometry (HRMS) and 2D NMR (e.g., HSQC, NOESY) can resolve such ambiguities by mapping proton-carbon correlations and spatial interactions .

What biological activities have been reported for structurally related sulfonamide-isoxazole hybrids?

Basic Evaluation : Derivatives like 3-((4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)amino)-N-(4-sulfamoylphenyl)propanamide exhibit anticancer properties in vitro, with mechanisms involving kinase inhibition or apoptosis induction .

Advanced Studies : Structure-activity relationship (SAR) studies suggest that fluorophenyl groups enhance cellular permeability, while sulfonamide linkages improve target binding. In vivo efficacy requires further pharmacokinetic profiling, including metabolic stability assays in liver microsomes .

How should researchers address contradictory data in spectroscopic or biological assays?

Basic Troubleshooting : Contradictions in NMR purity vs. elemental analysis may stem from residual solvents. Recrystallization in ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane) improves purity .

Advanced Resolution : Discrepant biological results (e.g., variable IC50 values) could reflect assay conditions (e.g., serum interference). Validate findings using orthogonal assays (e.g., Western blotting for target protein inhibition) and replicate experiments across multiple cell lines .

What coordination chemistry studies exist for sulfonamide-metal complexes, and how do they inform reactivity?

Basic Coordination : Sulfonamides can form complexes with transition metals (e.g., Cu²⁺, Fe³⁺) via the sulfonyl oxygen and isoxazole nitrogen. These complexes are characterized by shifts in UV-Vis spectra (e.g., λmax at 450–500 nm for Cu complexes) .

Advanced Applications : Metal coordination modulates electronic properties, enhancing catalytic or redox activity. For example, palladium complexes of similar ligands show solvatochromic behavior, useful in sensor design .

What mechanistic insights exist for sulfonamide coupling reactions?

Basic Mechanism : HBTU-mediated couplings proceed via activation of the carboxylic acid to an HOBt ester, followed by nucleophilic attack by the amine. Side products may form from competing acylation at the isoxazole nitrogen .

Advanced Studies : Density functional theory (DFT) calculations predict energy barriers for intermediates. Monitoring reaction progress via in situ IR spectroscopy can identify rate-limiting steps and guide catalyst design .

How can computational modeling predict the compound’s physicochemical properties?

Basic Modeling : Tools like Gaussian or Schrödinger Suite calculate logP (lipophilicity) and pKa values. The sulfonyl group contributes to high hydrophilicity (predicted logP ~1.2), while the fluorophenyl moiety increases metabolic stability .

Advanced Applications : Molecular dynamics simulations model membrane permeability, and docking studies predict binding affinities to targets like carbonic anhydrase IX. Validate predictions with experimental solubility assays in PBS and DMSO .

What analytical methods are recommended for purity assessment and stability studies?

Basic Purity : HPLC with UV detection (λ = 254 nm) using a C18 column (acetonitrile/water gradient) resolves impurities. Purity >98% is achievable after column chromatography .

Advanced Stability : Accelerated stability studies (40°C/75% RH for 4 weeks) assess degradation pathways. LC-MS identifies hydrolytic byproducts (e.g., sulfonic acid derivatives) under acidic/basic conditions .

How do structural modifications influence the compound’s pharmacokinetic profile?

Basic SAR : Adding electron-withdrawing groups (e.g., fluorine) to the phenyl ring enhances metabolic stability. Methyl substitution on the isoxazole reduces CYP450-mediated oxidation .

Advanced Optimization : Prodrug strategies (e.g., esterification of the propanamide) improve oral bioavailability. In vivo studies in rodent models measure plasma half-life and tissue distribution .

What are the challenges in scaling up synthesis for preclinical studies?

Basic Scale-Up : Batch reactions >10 g often require switching from DMSO to safer solvents (e.g., THF) and optimizing mixing efficiency to maintain yield .

Advanced Process Chemistry : Continuous-flow systems minimize exothermic risks and improve reproducibility. Design of experiments (DoE) models optimize parameters like residence time and temperature .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.